2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate
Overview
Description
2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a benzyl group, an oxo group, and an acetate group attached to an isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with phthalic anhydride to form the intermediate isoindoline derivative. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl benzoate
- 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl propionate
Uniqueness
2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate is unique due to its specific acetate group, which imparts distinct chemical properties and reactivity compared to its benzoate and propionate analogs. This uniqueness makes it particularly valuable in certain synthetic applications and research studies.
Properties
IUPAC Name |
(2-benzyl-3-oxo-1H-isoindol-1-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12(19)21-17-15-10-6-5-9-14(15)16(20)18(17)11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEWXAXOYWXZRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396535 | |
Record name | MS-2764 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115397-98-3 | |
Record name | MS-2764 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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